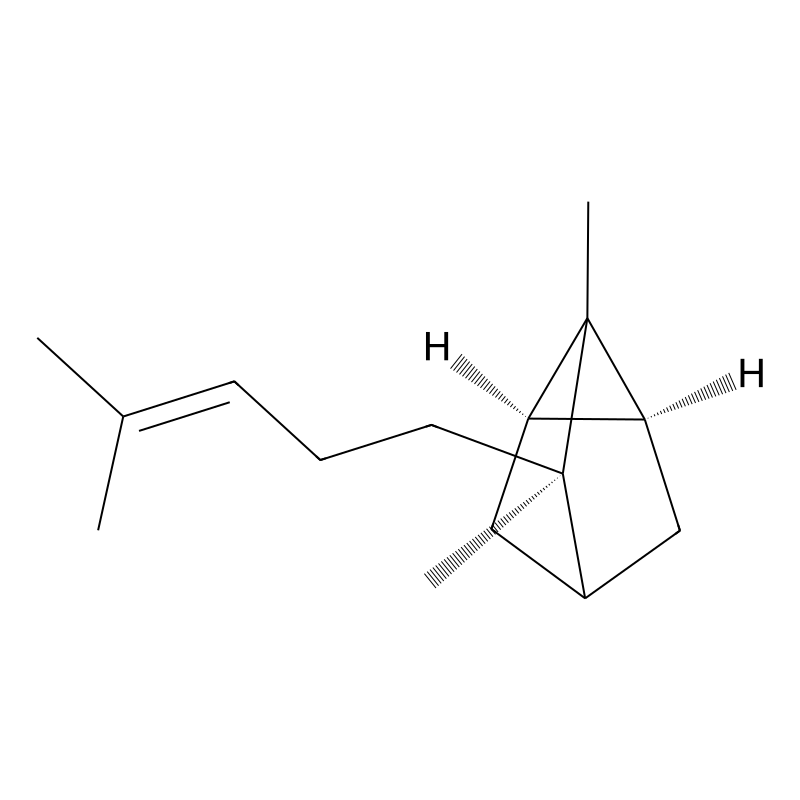

(+)-alpha-Santalene

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

natural sources of alpha-santalene Santalum album

Biosynthesis and Metabolic Engineering

In Santalum album, α-santalene is synthesized in the heartwood via the mevalonate (MVA) pathway. The key biosynthetic steps are:

- Formation of Universal Precursors: The MVA pathway produces Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) [1] [2].

- Sesquiterpene Backbone Creation: Farnesyl diphosphate synthase (FPS) condenses IPP and DMAPP to form Farnesyl diphosphate (FPP) [2].

- Cyclization to α-Santalene: The enzyme santalene synthase (SaSSy) cyclizes FPP to produce a mixture of sesquiterpenes, with α-santalene as a major product [3] [2].

- Oxidation to α-Santalol: A specific cytochrome P450 monooxygenase (CYP736A167) then oxidizes α-santalene to form α-santalol [3] [2].

Biosynthetic pathway of α-santalol in Santalum album.

Biotechnological Production: Due to the overexploitation and long growth cycles of sandalwood trees, synthetic biology in microbial hosts like Saccharomyces cerevisiae (yeast) is a promising alternative [4] [3] [2]. Key strategies include:

- Heterologous Pathway Expression: Introducing genes for santalene synthase and P450 enzymes into yeast [2].

- Host Engineering: Optimizing the mevalonate pathway, enhancing acetyl-CoA supply, and knocking out genes that compete for the FPP precursor [3].

- Enzyme Engineering: Rational design of santalene synthase to optimize the ratio of sesquiterpene products to match the profile of natural sandalwood oil [3].

Pharmacological Properties and Experimental Evidence

α-Santalol has demonstrated promising pharmacological activities in preclinical studies, with a strong focus on cancer.

| Pharmacological Activity | Reported Mechanisms of Action (in vitro/in vivo) |

|---|

| Anticancer / Chemopreventive | - Induces apoptosis (programmed cell death) [5] [6].

- Arrests the cell cycle at the G2/M phase [5].

- Inhibits pathways like Wnt/β-catenin, blocking cancer cell migration [1] [4].

- Acts as a chemopreventive agent in models of skin cancer [6]. | | Antioxidant | - Scavenges free radicals (DPPH, ABTS) and enhances activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) [1] [4]. | | Anti-inflammatory | - Exerts inhibitory actions on inflammatory mediators like prostaglandin E2 (PGE2) and IL-1β [1]. | | Antimicrobial | - Shows antibacterial activity against pathogens like Staphylococcus aureus and antifungal effects against Candida albicans [1] [6]. | | Anxiolytic & Sedative | - When inhaled, shows calming effects by influencing neurotransmitter systems (e.g., GABA) and can decrease waking time, increasing non-REM sleep [4] [6]. |

Extraction and Analytical Methods

- Extraction: Steam distillation of chipped heartwood is the primary commercial method [6]. Other techniques include solvent extraction, hydro-distillation, and supercritical fluid extraction (SC-CO2), which can influence yield and composition [4] [7].

- Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for determining the composition and purity of sandalwood oil and isolated α-santalol [6]. Isolation of pure α-santalol from the oil can be achieved using chromatographic techniques like column chromatography [6].

References

- 1. Natural sources and pharmacological properties of ... [sciencedirect.com]

- 2. Advances in biotechnological production of santalenes and ... [pmc.ncbi.nlm.nih.gov]

- 3. Rationally engineering santalene synthase to readjust the ... [nature.com]

- 4. Biological Properties of Sandalwood Oil and Microbial ... [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of α-santalol: Sources, mechanisms ... [sciencedirect.com]

- 6. Anticancer Effects of Sandalwood (Santalum album) [ar.iiarjournals.org]

- 7. Biological Properties of Sandalwood Oil and Microbial ... [mdpi.com]

farnesyl diphosphate FPP to alpha-santalene conversion

The Core Enzymatic Conversion

The conversion of FPP to α-santalene is catalyzed by the enzyme α-santalene synthase, which is a type of sesquiterpene synthase [1]. This enzyme cyclizes the linear, 15-carbon substrate farnesyl diphosphate (FPP) to form the tricyclic sesquiterpene hydrocarbon, α-santalene [2].

Several santalene synthases have been characterized, and they differ in their specificity and the profile of sesquiterpenes they produce. The table below compares key enzymes used in metabolic engineering.

| Enzyme Name | Source Organism | Substrate | Major Product(s) & Notes |

|---|---|---|---|

| SanSyn | Clausena lansium [2] | (E,E)-FPP [2] | Product-specific: α-santalene is the predominant product [3] [4]. |

| SaSSy | Santalum album [3] | (E,E)-FPP [2] | Product-promiscuous: Produces a mixture of α-santalene, β-santalene, epi-β-santalene, and exo-α-bergamotene [3] [4]. |

| SanSynF441V | Engineered mutant [3] | (E,E)-FPP [3] | Engineered profile: Produces a controlled mixture of 57.2% α-santalene and 28.6% β-santalene, matching the desired sandalwood oil standard [3] [4]. |

The catalytic mechanism involves the initial ionization of FPP, followed by cyclization and rearrangement of carbocation intermediates. The diagram below illustrates the key steps from FPP to α-santalene.

For high-quality sandalwood oil production, the ratio of sesquiterpene products is critical. Research has successfully engineered the enzyme SanSyn by mutating a key residue (F441) to valine. This SanSynF441V mutant relaxes the conformational restrictions in the active site, allowing the production of a more desirable mixture of α-santalene and β-santalene, which is a better starting point for producing commercially standard sandalwood oil [3] [4].

Engineering Microbial Cell Factories

Most production of α-santalene now uses engineered yeast (Saccharomyces cerevisiae) as a microbial cell factory. The overall strategy involves introducing a santalene synthase gene and extensively re-engineering the host's metabolism to maximize carbon flux toward FPP and α-santalene.

The metabolic engineering strategies shown in the diagram are implemented through specific genetic modifications:

- Enhancing Precursor Supply: Overexpression of a truncated, constitutively active form of HMG1 (tHMG1), a key rate-limiting enzyme in the mevalonate pathway, helps to increase flux [5]. Overexpression of ERG20 (FPP synthase) and IDI1 (IPP isomerase) also boosts the pool of FPP [6].

- Redirecting Flux at the FPP Branch Point: The native yeast metabolism diverts FPP to sterols (e.g., ergosterol) via the enzyme squalene synthase, encoded by ERG9. Replacing the native ERG9 promoter with a weaker one reduces this competition and makes more FPP available for α-santalene synthesis [5] [6].

- Preventing Wasteful Side Reactions: Yeast enzymes encoded by LPP1 and DPP1 dephosphorylate FPP to farnesol. Knocking out these genes minimizes this loss and increases FPP availability for the santalene synthase [5] [6].

- Spatial Engineering and Cofactor Balancing: Recent advanced strategies involve rationally re-wiring enzyme localizations, such as engineering cytosolic versions of enzymes like ERG10 and HMG1 to improve substrate channeling [6]. Other approaches include modifying the ammonium assimilation pathway (e.g., deleting GDH1 and overexpressing GDH2) to adjust the NADPH/NADH balance, which is beneficial for sesquiterpene production [5].

Quantitative Production Data

The following table summarizes the reported titers of α-santalene and related sesquiterpenes from various engineered microbial platforms, demonstrating the progress in the field.

| Host Organism | Key Engineering Strategies | Product | Titer / Productivity | Citation |

|---|---|---|---|---|

| S. cerevisiae | Combined precursor & co-factor engineering; Continuous cultivation | α-Santalene | 0.036 Cmmol (g biomass)⁻¹ h⁻¹ | [5] |

| S. cerevisiae | Spatial rewiring, multi-copy integration, LPP1/DPP1 knockout, ERG9 downregulation | α-Santalene | 132-fold increase over baseline (Industrial scale) | [6] |

| S. cerevisiae (SZ24 strain) | SanSynF441V mutant, MVA pathway optimization, acetyl-CoA synthesis, ROX1 deletion | Santalenes & Santalols | 704.2 mg/L (total) | [3] [4] |

| S. cerevisiae | General summary of early metabolic engineering efforts | α-Santalene | 91.96 mg/L | [2] |

Key Experimental Protocols

For researchers aiming to replicate or build upon these results, here are detailed methodologies for critical parts of the workflow.

Strain Engineering and Genomic Integration

- Plasmids and Gene Expression: Santalene synthase genes (e.g., SanSyn or SanSynF441V) and additional copies of tHMG1 are often expressed on multicopy plasmids or integrated into the genome using strong, constitutive promoters like PGK1 or TEF1 [5] [3].

- Gene Deletion/Knockout: Genes such as LPP1 and DPP1 are completely knocked out using standard homologous recombination techniques to prevent FPP dephosphorylation [5].

- Promoter Replacement: The native promoter of the ERG9 gene is replaced with a weaker or regulated promoter (e.g., the glucose-sensing PHXT1) to downregulate squalene synthase and reduce flux toward sterols [5] [6].

Fermentation and Product Analysis

- Two-Phase Continuous Cultivation: A high-productivity process involves running glucose-limited chemostat cultures with a two-phase partitioning system. An organic overlay (e.g., dioctyl phthalate) is added to the bioreactor to continuously extract α-santalene from the aqueous culture broth, reducing product inhibition and toxicity [5].

- Analytical Chemistry - GC-MS: The production of α-santalene is quantified using Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the separation and definitive identification of α-santalene based on its retention time and mass spectrum, and can also analyze the full profile of sesquiterpenes produced [3].

References

- 1. EP2252691B1 - Method for producing alpha- santalene [patents.google.com]

- 2. Advances in biotechnological production of santalenes and ... [pmc.ncbi.nlm.nih.gov]

- 3. Rationally engineering santalene synthase to readjust the ... [pmc.ncbi.nlm.nih.gov]

- 4. Rationally engineering santalene synthase to readjust the ... [nature.com]

- 5. Combined metabolic engineering of precursor and co-factor ... [pmc.ncbi.nlm.nih.gov]

- 6. Rational spatial rewiring of key enzymes enhances α ... [sciencedirect.com]

Discovery and Initial Characterization of SaSSy

The discovery of santalene synthase (SaSSy) was a key step in understanding the biosynthesis of sandalwood fragrance. The enzyme was identified and cloned from multiple Santalum species [1].

- Source Organisms: The SaSSy orthologs were characterized from three sandalwood species: Santalum album (SaSSy), Santalum austrocaledonicum (SauSSy), and Santalum spicatum (SspiSSy) [1].

- Enzyme Function: These enzymes are sesquiterpene synthases that catalyze the conversion of the linear precursor (E,E)-farnesyl diphosphate (E,E-FPP) into a mixture of cyclic sesquiterpenes. The primary products are α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene [1] [2].

- Catalytic Promiscuity: Recombinant SaSSy from S. album also demonstrated remarkable versatility by accepting (Z,Z)-farnesyl diphosphate (Z,Z-FPP) as a substrate, producing a different product profile that included α-endo-bergamotene and (Z)-β-farnesene [1] [2].

- Phylogenetic Classification: Santalene synthases, along with bisabolene/bisabolol synthases from these species, belong to the TPS-b subfamily, which is typically associated with angiosperm monoterpene synthases [1].

Quantitative Profile of Santalene Synthases

The table below summarizes the key characteristics of various santalene synthases, including their substrates and products [2].

| Gene Name | Species | GenBank ID | Substrate | Product Profile |

|---|---|---|---|---|

| SaSSy | Santalum album | HQ343276 | (E,E)-FPP | α-santalene, β-santalene, epi-β-santalene, exo-α-bergamotene |

| (Z,Z)-FPP | α-santalene, β-santalene, epi-β-santalene, endo-α-bergamotene, (Z)-β-farnesene | |||

| SauSSy | Santalum austrocaledonicum | HQ343277 | (E,E)-FPP | α-santalene, β-santalene, epi-β-santalene, exo-α-bergamotene |

| SspiSSy | Santalum spicatum | HQ343278 | (E,E)-FPP | α-santalene, β-santalene, epi-β-santalene, exo-α-bergamotene |

| SanSyn | Clausena lansium | HQ452480 | (E,E)-FPP | α-santalene (predominant), exo-α-bergamotene (trace) |

| SBS | Solanum habrochaites | FJ194970 | (Z,Z)-FPP | α-santalene, epi-β-santalene, endo-α-bergamotene, exo-α-bergamotene, endo-β-bergamotene |

Detailed Experimental Protocols

Here are the methodologies used for key experiments in the functional characterization and engineering of SaSSy.

Gene Cloning and Functional Characterization [1]

- RNA Source: Total RNA was isolated from the roots, stems, and leaves of sandalwood seedlings.

- cDNA Synthesis: First-strand cDNA was synthesized from the purified mRNA.

- Gene Cloning: Full-length santalene synthase cDNAs (e.g., SaSSy, SauSSy, SspiSSy) were amplified via PCR and cloned into an appropriate expression vector (e.g., pEXP5-CT/TOPO).

- Heterologous Expression: The recombinant plasmids were expressed in E. coli BL21-CodonPlus(DE3)-RIPL cells. Protein production was induced with Isopropyl β-d-1-thiogalactopyranoside (IPTG).

- Enzyme Assay: The recombinant enzymes were incubated with substrates (E,E)-FPP or (Z,Z)-FPP in a suitable buffer. The reaction products were extracted with organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

QM/MM Simulations to Elucidate Catalytic Mechanism [3]

- Protein Structure Modeling: As the holo-structure of SaSSy was unavailable, its 3D model was predicted using AlphaFold2.

- System Preparation: The enzyme-substrate complex was built and embedded in a solvent box. The system was energy-minimized and equilibrated using classical molecular dynamics (MD).

- Quantum Mechanics/Molecular Mechanics (QM/MM) Calculation: The catalytic mechanism was explored using QM/MM simulations. The QM region included the carbocation intermediates and key amino acid side chains, treated with a density functional theory (DFT) method. The MM region included the rest of the protein and solvent, treated with a molecular mechanics force field.

- Pathway Analysis: The reaction energy profiles and intermediates for the formation of α-santalene, β-santalene, and exo-α-bergamotene were mapped.

Site-Saturation Mutagenesis and Enzyme Engineering [3]

- Target Identification: Based on QM/MM results, a key residue (F441 in SanSyn, homologous to F424 in SaSSy) was identified as critical for controlling product specificity.

- Mutagenesis Library Creation: Site-saturation mutagenesis was performed at the F441 position to generate all possible amino acid substitutions.

- Mutant Screening: The mutant library was expressed in E. coli or yeast, and the product profiles of individual mutants were analyzed by GC-MS.

- Lead Selection: The mutant SanSyn-F441V was selected for its desirable product ratio (reduced exo-α-bergamotene, increased β-santalene).

Catalytic Pathway of SaSSy

The diagram below illustrates the cyclization of (E,E)-FPP by SaSSy, leading to its major sesquiterpene products, based on the mechanistic insights from QM/MM studies [3].

This diagram shows the branched catalytic pathway of SaSSy, where the (6S)-bisabolyl cation (A) undergoes further cyclization to form a non-classical carbocation (B). A key branch point occurs here: direct deprotonation of B yields exo-α-bergamotene, while an alkyl transfer forms another cation (C). Deprotonation of C at different positions then produces either α-santalene or β-santalene [3].

Biotechnological Application and Enzyme Engineering

A major application of SaSSy research is the biotechnological production of sandalwood oil components in engineered microbial hosts [3] [2].

- Metabolic Engineering: The santalene and santalol biosynthetic pathway has been reconstructed in yeast (Saccharomyces cerevisiae). This involved optimizing the mevalonate pathway, enhancing acetyl-CoA supply, and knocking out competing pathways [3].

- Strain Performance: One engineered yeast strain, SZ24, was reported to produce 704.2 mg/L of total santalenes and santalols. The final oil contained 43.4% Z-α-santalol and 22.0% Z-β-santalol, a profile that closely matches the commercial standard (ISO 3518:2002) [3].

- Titers from Various Hosts: The table below shows the production of santalenes/santalols in different heterologous systems [2].

| Host | Carbon Source | Product | Titer |

|---|---|---|---|

| S. cerevisiae | Glucose | α-Santalene | 163 mg/L |

| Y. lipolytica | Glucose | α-Santalene | 27.92 mg/L |

| N. tabacum | N/A | Santalenes | 1.98 μg/g f.w. |

| S. cerevisiae | Glucose/Galactose | Santalenes/Santalols | 1.3 g/L |

Key Research Insights

The discovery of SaSSy has fully elucidated the first committed step in santalol biosynthesis. Subsequent research has combined computational structural biology (QM/MM) with rational enzyme engineering to successfully manipulate the enzyme's product specificity. This integrated approach represents a powerful strategy for optimizing complex natural product pathways in microbial cell factories [3].

References

alpha-santalene odor profile woody scent characteristics

Chemical and Odor Profile of Alpha-Santalene

The table below summarizes the core technical data for alpha-santalene:

| Property | Description / Value |

|---|---|

| CAS Number | 512-61-8 [1] [2] [3] |

| Molecular Formula | C₁₅H₂₄ [1] [2] [3] |

| Molecular Weight | 204.35 g/mol [1] [2] [3] |

| Chemical Structure | 1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.0²⁶]heptane [2] [4] |

| XLogP3 | 5.2 (indicating high hydrophobicity) [1] [3] |

| Boiling Point | ~247-248 °C @ 760 mmHg [1] / ~266 °C (est.) [3] |

| Odor Type | Woody, Sandalwood [1] [3] |

| Odor Description | At 100%, the odor is described as woody [1]. AI-based profiling further breaks this down as woody (85.2%), sweet (48.4%), sandalwood (44.4%), and balsamic (42.7%) [3]. |

Biosynthesis and Metabolic Engineering

Alpha-santalene is a sesquiterpenoid, meaning it is built from three isoprene (C₅) units. Its biosynthesis occurs via the mevalonate (MVA) pathway in the plant cytosol [5]. The key step is the cyclization of the linear, 15-carbon precursor farnesyl diphosphate (FPP), which is catalyzed by the enzyme santalene synthase (STS) [5] [6]. In sandalwood trees, this enzymatic step is typically product-promiscuous, meaning a single enzyme produces a mixture of santalenes, including alpha-santalene, beta-santalene, epi-beta-santalene, and exo-alpha-bergamotene [5] [7]. Alpha-santalene is subsequently oxidized to form alpha-santalol, the primary alcohol responsible for the classic sandalwood scent [5].

Due to the overexploitation and slow growth of sandalwood trees, heterologous production in engineered microbial hosts like Saccharomyces cerevisiae (yeast) has emerged as a sustainable alternative [5] [7]. The diagram below illustrates the core biosynthetic pathway as reconstructed in a microbial host.

Core biosynthetic pathway for α-santalene production in engineered yeast.

Analytical and Experimental Methodologies

Analytical Identification and Quantification

- Gas Chromatography-Mass Spectrometry (GC-MS): The primary method for identifying and quantifying alpha-santalene. It is characterized by specific retention indices (RI) on different stationary phases, notably RI DB-5: 1426.5 and RI Carbowax: 1579.5 [3]. This allows for its discrimination from other santalene isomers in complex mixtures like sandalwood oil [3].

Key Experimental Protocols

Microbial Production and Extraction:

- Strain Engineering: A chassis yeast strain (e.g., SZ-16) is engineered by optimizing the MVA pathway, enhancing acetyl-CoA supply, and knocking out genes that compete for FPP [7].

- Fermentation: The engineered strain is cultivated in a bioreactor with a defined medium, typically using glucose or galactose as the carbon source [5]. Production can be performed in shake flasks or controlled fermenters.

- Extraction: The lipophilic sesquiterpenes are extracted from the culture broth using an organic solvent like dodecane or ethyl acetate via liquid-liquid extraction [5]. The organic phase is then separated and concentrated for analysis.

Enzyme Engineering for Profile Control:

- Rational Design: Based on computational simulations (QM/MM), key residues in santalene synthase that control product specificity are identified. For instance, mutating F441 to valine in SanSyn alters the enzyme's active site, shifting the product profile to increase the yield of beta-santalene relative to alpha-santalene [7].

- Site-saturation Mutagenesis: This residue is then subjected to mutagenesis to generate a library of enzyme variants, which are screened for a desired santalene ratio that more closely matches the natural sandalwood oil standard [7].

Applications and Regulatory Status

- Perfumery: Used as a woody base note to add depth, diffusion, and longevity to fragrance compositions, blending well with amber, musk, and white florals [3].

- Flavoring: Approved for use as a flavoring agent in food categories such as dairy, confectionery, beverages, and baked goods, with usage levels typically between 5-50 mg/kg [1].

- Biotechnology: Serves as a platform molecule in microbial platforms for the sustainable production of santalols and other sandalwood-like ingredients [3].

- Reference Standard: Used in GC-MS for quality control, identification, and detection of adulteration in sandalwood oils [3].

- Safety: According to the International Fragrance Association (IFRA), there is no restriction on the use of alpha-santalene across all product categories [3].

References

- 1. alpha-santalene, 512-61-8 [thegoodscentscompany.com]

- 2. Showing metabocard for alpha-Santalene (HMDB0034939) [hmdb.ca]

- 3. alpha-Santalene (CAS 512-61-8) [scent.vn]

- 4. Tricyclo[2.2.1.0(2,6)]heptane, 1,7-dimethyl-7-(4-methyl-3 ... [webbook.nist.gov]

- 5. Advances in biotechnological production of santalenes and ... [pmc.ncbi.nlm.nih.gov]

- 6. US20160177288A1 - Method for producing alpha-santalene [patents.google.com]

- 7. Rationally engineering santalene synthase to readjust the ... [nature.com]

Comprehensive Application Notes and Protocols for Heterologous Production of Alpha-Santalene in Saccharomyces cerevisiae

Then, I will now begin writing the main body of the application notes.

Introduction and Significance

Alpha-santalene is a bicyclic sesquiterpene that serves as the immediate precursor to α-santalol, the principal fragrant component of sandalwood oil. Sandalwood oil has been extensively used in perfumery, cosmetics, and aromatherapy industries, and recently gained attention for its potential chemotherapeutic and chemopreventive properties against skin cancer [1]. Traditional sources of sandalwood oil face significant challenges including overexploitation, sustainability concerns, and variable quality, with Indian Santalum album trees being listed as Vulnerable by the International Union for Conservation of Nature [2]. Heterologous production in engineered microbial hosts represents a promising alternative that offers several advantages: avoidance of racemic mixtures through enzymatic biocatalysis, reduced process costs using inexpensive carbon sources, increased sustainability, and improved yields through genetic manipulation [2] [1].

Saccharomyces cerevisiae offers particular advantages as a production host, including GRAS (Generally Recognized As Safe) status, well-established genetic tools, eukaryotic protein processing capabilities, and compatibility with scalable high-density fermentation processes [3] [1]. The International Organization for Standardization has established specific criteria for sandalwood oil quality (ISO 3518:2002), requiring α-santalol content between 41-55% and β-santalol between 16-24% [2], making the optimization of the precursor alpha-santalene production of critical importance. These application notes provide detailed protocols for constructing and optimizing S. cerevisiae strains for high-level alpha-santalene production, incorporating the latest advances in metabolic engineering and enzyme engineering.

Strain Construction Strategies

Metabolic Engineering of the Mevalonate Pathway

The successful heterologous production of alpha-santalene in S. cerevisiae requires extensive engineering of the endogenous mevalonate (MVA) pathway to enhance flux toward the sesquiterpene precursor farnesyl diphosphate (FPP). The following genetic modifications have been proven effective:

Overexpression of truncated HMG1 (tHMG1): The catalytic domain of 3-hydroxy-3-methylglutaryl-CoA reductase (HMG1) without the membrane-binding region bypasses endogenous regulatory mechanisms [1]. This constitutively active form significantly increases carbon flux through the MVA pathway.

Modulation of ERG9 expression: Squalene synthase (encoded by ERG9) competes for FPP, directing it toward sterol biosynthesis. Replacing the native ERG9 promoter with the glucose-responsive HXT1 promoter enables downregulation of sterol synthesis during production phases [1] [4]. This strategy increased santalene productivity by 3.4-fold compared to unregulated controls [1].

Enhancement of FPP supply: Overexpression of ERG8 (encoding mevalonate pyrophosphate decarboxylase) and ERG20 (encoding FPP synthase) increases the precursor pool for sesquiterpene synthesis [5].

Deletion of competing pathways: LPP1 deletion reduces farnesol formation, making more FPP available for santalene synthesis [1]. Additionally, deletion of the transcriptional repressor ROX1 can further enhance production [2].

Table 1: Key Genetic Modifications for Enhanced Alpha-Santalene Production

| Target Gene/Pathway | Modification Type | Effect | Reference |

|---|---|---|---|

| HMG1 | Truncation (tHMG1) | Increased MVA pathway flux | [1] |

| ERG9 | Promoter replacement (PHXT1) | Reduced FPP diversion to sterols | [1] [4] |

| ERG8 | Overexpression | Enhanced FPP supply | [5] |

| ERG20 | Overexpression | Enhanced FPP supply | [5] |

| LPP1 | Deletion | Reduced farnesol formation | [1] |

| ROX1 | Deletion | Relief of transcriptional repression | [2] |

Enzyme Engineering of Santalene Synthase

The choice and engineering of santalene synthase (STS) significantly impact both titer and product profile. Two principal santalene synthases have been characterized:

SanSyn from Clausena lansium: This enzyme naturally produces α-santalene as its predominant product [2] [1], making it ideal for applications requiring high α-santalene specificity.

SaSSy from Santalum album: This enzyme produces a mixture of santalene isomers including α-santalene, β-santalene, epi-β-santalene, and exo-α-bergamotene [2].

Recent advances in enzyme engineering have enabled the optimization of santalene synthase product profiles. Through QM/MM simulations and site-saturation mutagenesis, researchers identified F441 as a critical residue in SanSyn that restricts conformational dynamics of carbocation intermediates [2]. The SanSynF441V mutant was generated, which produces a more desirable product profile (57.2% α-santalene, 28.6% β-santalene, 6.7% epi-β-santalene, and 7.6% exo-α-bergamotene) that better matches the composition required for high-quality sandalwood oil after oxidation [2].

Figure 1: Catalytic pathways of santalene synthases showing the conversion of FPP to various santalene isomers through carbocation intermediates. The F441V mutation in SanSyn alters product specificity by affecting conformational dynamics of intermediates [2].

Fermentation Optimization

Fed-Batch Fermentation with Dynamic Regulation

Maximizing alpha-santalene production requires carefully designed fed-batch fermentation strategies that dynamically regulate gene expression in response to changing culture conditions:

Carbon source strategy: Utilizing galactose-rich media with engineered strains containing the GAL regulatory system allows tight control of santalene biosynthetic genes [4]. Overexpression of PGM2 (phosphoglucomutase) enhances galactose uptake and utilization [4].

Glucose control: For strains with HXT1-promoter regulated ERG9, maintaining appropriate glucose concentrations (5-20 g/L) during the fed-batch phase is critical for optimal productivity [1] [5]. This strategy redirects FPP from sterol to santalene biosynthesis during production phases.

In situ product removal (ISPR): Implementing aqueous two-phase partitioning systems addresses the challenge of terpene toxicity and volatility by continuously extracting the product from the culture broth [1].

Feeding strategies: Optimized feeding methods maintaining carbon source concentrations between 5-20 g/L during the feeding process have been shown to significantly enhance production, with fed-batch fermentation achieving 5.38-fold increases compared to batch processes in similar systems [5].

Table 2: Fermentation Performance of Engineered S. cerevisiae Strains for Alpha-Santalene Production

| Strain Description | Fermentation Mode | Titer (mg/L) | Key Features | Reference |

|---|---|---|---|---|

| SCICK13 (SanSyn) | Batch ISPR | Not specified | tHMG1, lpp1Δ, SanSyn | [1] |

| SZ24 (SanSynF441V) | Fed-batch | 704.2 (total santalenes/santalols) | Optimized MVA, ROX1Δ, SanSynF441V | [2] |

| WL19 (SanSyn) | Fed-batch | 1200 (Z-α-santalol) | GAL system, PGM2 overexpression | [4] |

| ERG8/HMG1 engineered | Fed-batch | 27.92 (in Y. lipolytica) | Carbon control 5-20 g/L | [5] |

Advanced Fermentation Protocol

Materials:

- Engineered S. cerevisiae strain (e.g., SZ24 or WL19)

- Seed medium: YPD (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose)

- Production medium: Synthetic complete medium with appropriate carbon source

- Bioreactor with temperature, pH, and dissolved oxygen control

- Glucose feeding solution (500 g/L)

- Antifoam agent

Procedure:

Seed train development:

- Inoculate a single colony into 50 mL seed medium in a 250 mL baffled flask

- Incubate at 30°C, 250 rpm for 24 hours

- Transfer to 500 mL fresh medium in a 2 L flask at initial OD600 of 0.1

- Grow for 16-18 hours to late exponential phase (OD600 8-10)

Bioreactor inoculation and batch phase:

- Transfer seed culture to bioreactor containing production medium to initial OD600 of 0.5-1.0

- Maintain temperature at 30°C, pH at 5.5, and dissolved oxygen above 30%

- Allow batch growth until carbon source depletion (typically 18-24 hours)

Fed-batch production phase:

- Initiate carbon-limited feeding to maintain concentration between 5-20 g/L

- For strains with PHXT1-ERG9, reduce glucose to 5 g/L to downregulate squalene synthase

- Continue feeding for 96-120 hours, monitoring terpene production

- Implement in situ product removal if available

Harvest:

- Separate cells and culture broth by centrifugation

- Extract products from both biomass and supernatant for complete recovery

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Sample Preparation:

- For intracellular terpenes: Harvest cells by centrifugation, wash with distilled water, and lyse using glass bead beating or sonication in the presence of organic solvent

- For extracellular terpenes: Extract culture supernatant with two volumes of ethyl acetate or hexane

- Concentrate extracts under nitrogen flow and resuspend in appropriate solvent for GC-MS analysis

GC-MS Parameters:

- Column: DB-5MS or equivalent (30 m × 0.25 mm × 0.25 μm)

- Injection temperature: 250°C

- Oven program: 60°C for 1 min, ramp to 180°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min

- Carrier gas: Helium at 1.0 mL/min constant flow

- Ionization: Electron impact at 70 eV

- Detection: Selected ion monitoring (SIM) mode for quantitation with m/z 119, 133, 161, 204 for santalenes

Quantification:

- Prepare standard curves using authentic alpha-santalene standards

- Use internal standards (e.g., n-tetradecane or n-hexadecane) for improved accuracy

In Vivo Screening Methods

For high-throughput screening of strain libraries, a colorimetric assay based on the substrate ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) can be implemented [6]:

- Culture transformed strains in 96-deep-well plates for 4 days until saturation

- Remove cells by centrifugation and transfer supernatant to a new plate

- Add ABTS solution (0.5 mM in citrate-phosphate buffer, pH 4.0)

- Incubate at room temperature for 10-30 minutes

- Measure absorbance at 420 nm

- Normalize activity to cell density (OD600)

This method has been successfully used to identify S. cerevisiae strains with enhanced capacity for recombinant protein production [6], and can be adapted for screening santalene synthase variants or optimized production strains.

Troubleshooting Guidelines

Table 3: Troubleshooting Common Issues in Alpha-Santalene Production

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low titer despite high cell density | Insufficient FPP precursor pool | Overexpress tHMG1, ERG8, ERG20; downregulate ERG9 |

| Accumulation of farnesol | Endogenous phosphatases converting FPP to farnesol | Delete LPP1; optimize FPP utilization pathway |

| Loss of production stability | Genetic instability of engineered pathways | Use genomic integration; include selective pressure |

| Toxicity effects | Terpene accumulation in membranes | Implement in situ product removal; use two-phase systems |

| High byproduct formation | Non-specific santalene synthase activity | Use engineered SanSynF441V; optimize fermentation conditions |

| Inconsistent batch performance | Variable promoter regulation | Implement tighter regulatory systems (e.g., GAL system) |

Conclusion and Future Perspectives

The heterologous production of alpha-santalene in Saccharomyces cerevisiae has reached significant milestones, with recent studies achieving titers exceeding 700 mg/L of total santalenes and santalols [2]. The combination of systems metabolic engineering and enzyme engineering has proven highly effective in optimizing both the production host and the catalytic properties of the key santalene synthase enzyme. The implementation of dynamic regulation strategies that decouple growth from production phases represents a particularly powerful approach for balancing metabolic burdens while maximizing yield.

Future developments in this field will likely focus on several key areas:

- Integration of omics technologies for comprehensive understanding of metabolic bottlenecks

- Application of machine learning to predict optimal genetic modifications and enzyme variants [3]

- Further engineering of the protein secretion pathway to enhance enzyme efficiency [7]

- Development of novel chassis strains with enhanced precursor supply and stress tolerance [6]

- Scale-up to industrial production with optimized economic viability

The protocols and strategies outlined in these application notes provide a solid foundation for researchers to develop and optimize their own alpha-santalene production platforms. As synthetic biology tools continue to advance, particularly with projects like the S. cerevisiae Genome Synthesis Project (Sc2.0) [3], the potential for creating highly efficient microbial cell factories for sesquiterpene production will expand significantly. The successful engineering of yeast for alpha-santalene production not only offers a sustainable alternative to traditional sandalwood oil sources but also serves as a valuable model for the production of other high-value plant-derived terpenoids.

References

- 1. Dynamic control of gene expression in Saccharomyces ... [sciencedirect.com]

- 2. Rationally engineering santalene synthase to readjust the ... [nature.com]

- 3. Engineering strategies for enhanced heterologous protein ... [pmc.ncbi.nlm.nih.gov]

- 4. Reconstruction of the Biosynthetic Pathway of Santalols ... [pubmed.ncbi.nlm.nih.gov]

- 5. Yarrowia lipolytica construction for heterologous synthesis ... [pubmed.ncbi.nlm.nih.gov]

- 6. Mining yeast diversity unveils novel targets for improved ... [microbialcellfactories.biomedcentral.com]

- 7. Engineering Saccharomyces cerevisiae for efficient ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Metabolic Engineering of E. coli for α-Santalene Production

Introduction

α-Santalene is a valuable sesquiterpene and immediate precursor to α-santalol, the principal bioactive compound responsible for the distinctive fragrance and therapeutic properties of sandalwood oil [1]. Traditional extraction from sandalwood trees faces significant challenges due to overexploitation, slow growth, and stringent ecological requirements, making sustainable alternative production methods highly desirable [2]. Metabolic engineering of microbial hosts, particularly Escherichia coli, offers a promising solution for the sustainable and scalable production of α-santalene [3] [4]. These application notes provide a detailed protocol for engineering an efficient E. coli cell factory for α-santalene biosynthesis, incorporating the latest advancements in metabolic and enzyme engineering.

Biosynthesis Pathway and Engineering Strategy

The successful reconstitution of the α-santalene pathway in E. coli requires the introduction of a heterologous mevalonate (MVA) pathway or the native methylerythritol phosphate (MEP) pathway to generate the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These are condensed to form farnesyl diphosphate (FPP), the direct substrate for α-santalene synthase [5] [4].

Key Pathway Engineering Objectives

- Enhance Precursor Supply: Amplify the carbon flux through the MVA or MEP pathway to increase the intracellular pool of FPP.

- Express Heterologous Santalene Synthase: Introduce a optimized α-santalene synthase (SanSyn) gene for efficient conversion of FPP to α-santalene.

- Reduce Competitive Pathways: Knock out genes that divert FPP or its precursors to non-productive side products.

- Optimize Cofactor Balance: Manipulate the cellular NADPH/NADH balance to meet the high energy and redox demands of terpenoid biosynthesis [5].

Below is a systematic workflow outlining the major stages of this process:

Detailed Experimental Protocols

Protocol 1: Strain Construction

This protocol outlines the genetic modifications required to create a baseline α-santalene producing E. coli strain.

Objective: To construct E. coli NA-IS3D, an engineered strain capable of producing α-santalene [3].

Materials:

- Host Strain: E. coli BL21(DE3) or similar.

- Plasmids: pTrcHis2-TOPO or similar vector for expression of the α-santalene synthetic operon.

- Enzymes: Restriction enzymes, T4 DNA ligase, Phusion High-Fidelity DNA Polymerase.

- Media: LB broth and agar plates with appropriate antibiotics (e.g., 100 µg/mL ampicillin).

Methodology:

- Gene Synthesis and Cloning:

- Synthesize a codon-optimized gene for α-santalene synthase (SanSyn) from Clausena lansium [6].

- Clone SanSyn into an expression plasmid under a strong, inducible promoter (e.g., Ptrc).

- RBS Library Construction and Screening:

- To optimize the expression levels of SanSyn, generate a library of constructs with varying ribosome binding site (RBS) strengths upstream of the SanSyn gene [3].

- Transform the RBS library into E. coli and screen for high-producing colonies. This can be done by measuring α-santalene production in small-scale cultures using GC-MS or by using a colorimetric/screening assay if available.

- Genomic Deletion of *tnaA*:

- To reduce competition for precursors, delete the tnaA gene, which encodes tryptophanase and is involved in indole synthesis. Indole-associated amino acid metabolism competes with the α-santalene pathway [3].

- Use a λ-Red recombinase system for targeted gene knockout. Verify the deletion via colony PCR and sequencing.

- Strain Validation:

- Transform the final optimized plasmid into the E. coli ΔtnaA strain to create the production strain E. coli tnaA- NA-IS3D [3].

- Confirm plasmid integrity by restriction digest and sequence verification.

- Gene Synthesis and Cloning:

Protocol 2: Fermentation and Analysis

This protocol describes a fed-batch fermentation process for producing and quantifying α-santalene.

Objective: To produce and quantify α-santalene from the engineered E. coli strain using a fed-batch fermentation process with in-situ product extraction [5] [4].

Materials:

- Strain: E. coli tnaA- NA-IS3D from Protocol 1.

- Media:

- Seed Media: LB broth with antibiotic.

- Fermentation Basal Media: M9 minimal media or defined medium with glycerol or glucose as carbon source, supplemented with antibiotic.

- Inducer: Isopropyl β-d-1-thiogalactopyranoside (IPTG).

- Extraction Solvent: n-Dodecane or n-hexadecane for in-situ product removal [5].

- Equipment: Bioreactor, GC-MS system, centrifuge.

Methodology:

- Seed Culture:

- Inoculate a single colony into 5-10 mL of LB medium with antibiotic.

- Incubate overnight at 37°C with shaking at 220 rpm.

- Fed-Batch Fermentation:

- Transfer the seed culture to a bioreactor containing basal media to an initial OD600 of ~0.1.

- Maintain dissolved oxygen above 30% by cascading agitation and aeration.

- Control temperature at 30°C and pH at 6.8-7.2.

- Initiate a fed-batch mode with a limiting carbon source (e.g., glucose) once the initial batch is depleted to maintain a specific growth rate and avoid acetate formation.

- Induce the culture with 0.1-0.5 mM IPTG when OD600 reaches 10-15.

- Add 10-20% (v/v) of dodecane overlay at the time of induction for in-situ extraction of α-santalene [5].

- Sample Collection and Processing:

- Periodically collect samples from both the aqueous and organic phases.

- Centrifuge 1 mL of culture at high speed to separate cells and organic solvent.

- Dilute the organic phase appropriately in ethyl acetate for GC-MS analysis.

- Analytical Quantification via GC-MS:

- GC Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Oven Program: Hold at 60°C for 1 min, ramp to 180°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min.

- Injection: Splitless mode at 250°C.

- Detection: Mass spectrometer in electron impact (EI) mode at 70 eV; scan range m/z 40-500.

- Quantification: Use a calibration curve of authentic α-santalene standard. Identify α-santalene by its characteristic retention time and mass fragments (m/z 119, 105, 161, 204) [3] [5].

- Seed Culture:

Data Presentation and Analysis

Summary of Key Performance Metrics

The following table summarizes the production titers achieved in E. coli and other engineered microbial hosts as reported in the literature, providing benchmarks for performance evaluation.

Table 1: Summary of α-Santalene Production in Engineered Microbes

| Host Organism | Key Engineering Strategies | Maximum Titer (mg/L) | Fermentation Mode | Citation |

|---|---|---|---|---|

| E. coli | RBS optimization of synthetic operon; deletion of tnaA | 599 | Shake flask | [3] |

| E. coli | General terpenoid pathway optimization in chassis | 2,920 (2.92 g/L) | 1.3-L Fed-batch | [4] |

| S. cerevisiae | Spatial rewiring of enzymes; chromosomal engineering | 568.59 | 5-L Fed-batch | [2] |

| S. cerevisiae | Combined precursor and co-factor supply engineering | Not specified (4-fold improvement) | Continuous cultivation | [5] |

| S. cerevisiae | Down-regulation of ERG9 using HXT1 promoter | 3.4-fold improvement | Fed-batch | [6] |

| S. cerevisiae | Enzyme engineering (SanSynF441V); chassis optimization | 704.2 (total santalenes/santalols) | Not specified | [7] [8] |

Troubleshooting Guide

Table 2: Common Issues and Proposed Solutions

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| Low α-santalene titer | Weak RBS strength for SanSyn | Screen a stronger RBS variant or use a higher copy-number plasmid [3] |

| Low α-santalene titer | Metabolic burden / resource competition | Knock out competitive pathways (e.g., tnaA) to redirect flux [3] |

| Low α-santalene titer | Toxicity of FPP or intermediate products | Use a weaker promoter for the MVA pathway genes to fine-tune FPP supply [2] |

| Low cell density in fermentation | Accumulation of toxic product or by-product | Implement in-situ product removal (e.g., dodecane overlay) [5] |

| High farnesol by-product | Endogenous phosphatases dephosphorylate FPP | Delete lipid phosphate phosphatase genes (lpp1, dpp1 in yeast; identify homologs in E. coli) [2] [5] |

Conclusion and Future Perspectives

The protocols outlined herein demonstrate that E. coli can be effectively engineered as a microbial cell factory for the production of α-santalene at titers exceeding 2.9 g/L in optimized fed-batch processes [4]. Critical success factors include the optimization of RBS sequences to balance enzymatic flux, the deletion of competitive pathways like tnaA, and the implementation of advanced fermentation strategies with in-situ product recovery [3] [5].

Future efforts can focus on several advanced strategies:

- Enzyme Engineering: Utilize structure-guided mutagenesis or directed evolution of SanSyn to improve catalytic efficiency and stability. The identification of key residues like F441 in related synthases provides a starting point for such engineering [7] [8].

- Systems-Level Metabolic Engineering: Employ genome-scale models (GEMs) to identify further gene knockout or overexpression targets that optimize flux toward precursors while minimizing metabolic burden [9].

- Pathway Compartmentalization: While more common in yeast, exploring synthetic scaffolds or compartments in E. coli could enhance pathway efficiency and reduce intermediate diffusion [2].

These application notes provide a robust foundation for researchers to develop and optimize an E. coli platform for the sustainable production of α-santalene and other high-value terpenoids.

References

- 1. Biological Properties of Sandalwood Oil and Microbial ... [mdpi.com]

- 2. Rational spatial rewiring of key enzymes enhances α ... [sciencedirect.com]

- 3. Metabolic Engineering of Escherichia coli for Production ... [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the sustainable biosynthesis of valuable ... [pmc.ncbi.nlm.nih.gov]

- 5. Combined metabolic engineering of precursor and co-factor ... [microbialcellfactories.biomedcentral.com]

- 6. Dynamic control of gene expression in Saccharomyces ... [sciencedirect.com]

- 7. Rationally engineering santalene synthase to readjust the ... [pmc.ncbi.nlm.nih.gov]

- 8. Rationally engineering santalene synthase to readjust the ... [nature.com]

- 9. Improving the flux distributions simulated with genome-scale ... [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Expression of Santalene Synthase in Microbial Hosts

Abstract

Sandalwood oil, prized for its fragrance and bioactivity, is primarily composed of santalenes and their oxidized derivatives, santalols. The key enzyme in their biosynthesis is santalene synthase (STS). With the overexploitation of sandalwood trees, heterologous production in microbial hosts like Saccharomyces cerevisiae presents a sustainable alternative. This document details standardized protocols and application notes for the expression of santalene synthase in microbial systems, leveraging recent advances in enzyme engineering, metabolic pathway optimization, and fermentation strategies to achieve high-yield production of santalenes and santalols.

Introduction to Santalene Synthase and Microbial Production

Santalene synthase is a terpene synthase that cyclizes the universal sesquiterpene precursor, farnesyl diphosphate (FPP), into a mixture of santalene isomers (α-santalene, β-santalene, epi-β-santalene, and exo-α-bergamotene). These santalenes are subsequently oxidized by cytochrome P450 monooxygenases (e.g., SaCYP736A167) to form the valuable santalols [1] [2]. The quality of sandalwood oil is defined by the ratio of its components, with (Z)-α-santalol and (Z)-β-santalol content being critically important according to the ISO 3518:2002 standard [1] [3].

Microbial hosts, particularly the yeast Saccharomyces cerevisiae, are favored for heterologous production due to their native mevalonate (MVA) pathway for supplying FPP, genetic tractability, and industrial robustness [2] [4]. The general biosynthetic pathway reconstituted in yeast is outlined below.

Diagram 1: Microbial biosynthetic pathway for santalenes and santalols.

Key Enzymes and Genetic Components

Table 1: Characterized Santalene/ Bergamotene Synthases

| Gene Name | Species | GenBank ID | Substrate | Major Products (%) | Key Characteristics | Reference |

|---|---|---|---|---|---|---|

| SaSSy | Santalum album | HQ343276 | (E,E)-FPP | α-santalene, β-santalene, epi-β-santalene, exo-α-bergamotene | Product-promiscuous, native enzyme | [2] |

| SanSyn | Clausena lansium | HQ452480 | (E,E)-FPP | α-santalene (>90%), trace exo-α-bergamotene | Product-specific, high α-santalene fidelity | [1] [2] |

| SBS | Solanum habrochaites | FJ194970 | (Z,Z)-FPP | α-santalene, epi-β-santalene, endo-α-bergamotene | Uses unusual (Z,Z)-FPP substrate | [2] |

| CiCaSSy | Cinnamomum camphora | LQ880194 | (E,E)-FPP | α-santalene, β-santalene, trans-α-bergamotene | 97% identity with myrcene synthase (CiCaMS) | [5] |

Enzyme Engineering for Product Ratio Control

The product profile of STS can be rationally engineered to match the desired sandalwood oil standard [1]:

- Plastic Residue Identification: Multiscale simulations of SaSSy and SanSyn identified residue F441 in SanSyn as a key residue restricting intermediate conformational dynamics, leading to its specificity for α-santalene.

- Rational Mutagenesis: Site-saturation mutagenesis at this position generated the mutant SanSyn(F441V), which produced a more desirable profile: 57.2% α-santalene, 28.6% β-santalene, 6.7% epi-β-santalene, and 7.6% exo-α-bergamotene [1].

Host Strain Development and Metabolic Engineering

A typical workflow for constructing a high-yield santalene-producing yeast strain involves multiple targeted engineering steps.

Diagram 2: Workflow for engineering a santalene/santalol-producing yeast strain.

Table 2: Metabolic Engineering Strategies for Enhanced Santalene Production

| Engineering Target | Specific Modification | Expected Outcome / Rationale | Example Strain / Titer |

|---|---|---|---|

| Precursor Supply | Overexpress truncated, cytosolic HMG1 (tHMG1), ERG20 (FPP synthase), IDI1 [4]. | Increases flux through the MVA pathway towards FPP. | |

| Competing Pathways | Downregulate ERG9 (squalene synthase) using a repressible promoter. Knock out LPP1 and DPP1 [4]. | Diverts FPP away from sterols and prevents FPP hydrolysis to farnesol. | |

| Santalene Synthase | Express engineered SanSyn(F441V) from a strong, inducible promoter (e.g., GAL1/10) [1]. | Generates a santalene profile close to the desired ISO standard. | SZ-24: 704.2 mg/L total santalenes/santalols [1] |

| Santalol Production | Co-express SaCYP736A167 and a cytochrome P450 reductase (CPR) in the endoplasmic reticulum [1]. | Efficiently oxidizes santalenes to santalols. | |

| Spatial Engineering | Add Nuclear Export Signal (NES) tags to mislocalized enzymes; target pathway to peroxisomes [4]. | Improves substrate channeling, mitigates cytotoxicity, boosts titer. | Engineered strain: 568.59 mg/L α-santalene [4] |

Detailed Experimental Protocols

Protocol 1: Construction of an Engineered Santalene Synthase Expression Cassette

Objective: Clone the engineered SanSyn(F441V) gene into a yeast expression vector.

- Gene Synthesis: Based on the SanSyn sequence (GenBank: HQ452480), synthesize the SanSyn(F441V) gene codon-optimized for S. cerevisiae.

- Plasticity Residue Mutagenesis: Introduce the F441V mutation using site-directed mutagenesis PCR with primers covering the mutation site [1].

- Cloning: Ligate the purified PCR product into a yeast episomal (e.g., pESC series) or integrative (e.g., pUG series) vector, downstream of a strong, inducible promoter like GAL1.

- Transformation & Verification: Transform the construct into E. coli DH5α for propagation. Isolate the plasmid and verify the sequence by Sanger sequencing.

Protocol 2: Yeast Strain Engineering via CRISPR-Cas9

Objective: Integrate the SanSyn(F441V) expression cassette and delete competing genes.

- Materials:

- S. cerevisiae BY4742 or CEN.PK background.

- CRISPR-Cas9 plasmid system for yeast.

- Donor DNA for SanSyn(F441V) integration and LPP1/DPP1 knockout (hphMX or natMX markers).

- Procedure:

- Design gRNAs: Design gRNAs targeting the genomic locus for gene integration (e.g.,

deltasite) and for knocking outLPP1andDPP1. - Co-transformation: Co-transform the yeast strain with the CRISPR-Cas9 plasmid and the donor DNA fragments.

- Selection & Screening: Plate transformations on appropriate selective media (e.g., -Ura for the plasmid, hygromycin for hphMX). Screen colonies by PCR to verify correct integration and gene knockout [4].

- Curing Cas9 Plasmid: Streak positive colonies on 5-FOA plates to cure the CRISPR plasmid.

- Design gRNAs: Design gRNAs targeting the genomic locus for gene integration (e.g.,

Protocol 3: Analytical Methods - GC-MS for Santalene/Santalol Quantification

Objective: Quantify and profile santalene and santalol production in engineered yeast cultures.

- Extraction:

- GC-MS Analysis:

- Instrument: Agilent 7890B GC system coupled with a 5977A MSD.

- Column: HP-5ms UI (30 m × 250 μm × 0.25 μm).

- Parameters:

- Injector temperature: 250°C.

- Oven program: 60°C for 1 min, ramp at 10°C/min to 180°C, then at 20°C/min to 280°C, hold for 5 min.

- Carrier gas: Helium, constant flow of 1.0 mL/min.

- Injection: Splitless mode, 1 μL.

- Identification & Quantification: Identify compounds by comparing retention times and mass spectra with authentic standards. Use a calibration curve of α-santalene for quantification [4].

Protocol 4: Fed-Batch Fermentation in a Bioreactor

Objective: Achieve high-density fermentation for maximal santalene/santalol production.

- Seed Culture: Inoculate a single colony into 10 mL of SD-Ura medium. Grow at 30°C, 220 rpm for 24 hours.

- Batch Fermentation:

- Transfer the seed culture to a 5L bioreactor containing 1.5L of defined fermentation medium (e.g., Yeast Nitrogen Base without amino acids, supplemented with appropriate nutrients and 20 g/L glucose).

- Control parameters: Temperature 30°C, pH 5.5 (maintained with NH₄OH and H₃PO₄), dissolved oxygen (DO) > 30% (via cascading agitation and aeration) [4].

- Fed-Batch Phase:

- Once the initial glucose is depleted (as indicated by a DO spike), initiate a feed of a concentrated carbon source (e.g., 500 g/L glucose or galactose for induction) at a controlled rate to maintain a low residual sugar concentration.

- Induce the expression of SanSyn(F441V) by adding galactose to a final concentration of 20 g/L if using the GAL promoter.

- Continue fermentation for 3-5 days, sampling regularly for product analysis and nutrient monitoring.

- Product Harvest: Extract the entire culture broth as described in Protocol 3 for final product quantification.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

|---|---|---|

| Low santalene titer | Insufficient FPP supply; inefficient enzyme expression. | Overexpress tHMG1, ERG20, IDI1; downregulate ERG9; verify STS gene sequence and expression. |

| High farnesol/sterol byproducts | FPP hydrolysis or diversion to sterols. | Knock out LPP1 and DPP1; strengthen ERG9 downregulation. |

| Poor santalol production | Inefficient P450 activity; lack of CPR. | Co-express the P450 reductase (CPR); optimize P450 codon usage; consider N-terminal engineering for better yeast expression. |

| Low overall flux | Spatial mislocalization of pathway enzymes. | Check enzyme localization with fluorescence tags; use NES tags to retain enzymes in the cytoplasm [4]. |

Conclusion

The heterologous expression of santalene synthase in engineered microbial hosts is a viable and sustainable route to producing high-value sandalwood oil components. Success hinges on a multi-faceted strategy combining enzyme engineering to tailor the product profile, systematic metabolic engineering to maximize precursor flux, and advanced fermentation for scalable production. The protocols outlined herein provide a foundation for researchers to develop robust microbial platforms for the biotechnological production of santalenes and santalols.

References

- 1. Rationally engineering santalene synthase to readjust the ... [nature.com]

- 2. Advances in biotechnological production of santalenes and ... [pmc.ncbi.nlm.nih.gov]

- 3. Biological Properties of Sandalwood Oil and Microbial ... [mdpi.com]

- 4. Rational spatial rewiring of key enzymes enhances α ... [sciencedirect.com]

- 5. The santalene synthase from Cinnamomum camphora [sciencedirect.com]

Comprehensive Protocol for Fermentation Process Optimization to Enhance α-Santalene Yield

Introduction

α-Santalene is a valuable plant sesquiterpene that serves as the direct precursor to α-santalol, the principal aromatic component of coveted sandalwood oil [1] [2]. This compound has significant applications in the fragrance, flavor, and cosmetic industries, and has also been investigated for its chemopreventive properties against skin cancer [1]. Traditional production methods via plant extraction from mature Santalum trees are plagued by low yields, high costs, and long growth cycles, leading to overexploitation and supply shortages [2]. Consequently, the development of efficient microbial cell factories through metabolic engineering and bioprocess optimization presents an attractive alternative for sustainable α-santalene production [3] [4].

This protocol synthesizes the most recent and effective strategies for engineering robust microbial platforms, primarily in the yeasts Saccharomyces cerevisiae and Komagataella phaffii, and outlines detailed methodologies for optimizing fermentation processes to achieve high-level α-santalene production. The integrated approach described herein has enabled the achievement of remarkably high titers, up to 21.5 g/L in fed-batch fermentation, making microbial production a commercially viable endeavor [3].

Metabolic Engineering of Microbial Chassis

The foundational step for high-level α-santalene production involves the rational engineering of microbial hosts to redirect metabolic flux toward the mevalonate (MVA) pathway and the sesquiterpene biosynthetic branch.

Biosynthetic Pathway and Host Selection

The biosynthetic pathway of α-santalene in engineered microbes originates from the central metabolite acetyl-CoA and proceeds through the mevalonate pathway to produce the universal sesquiterpene precursor, farnesyl diphosphate (FPP). A heterologous santalene synthase (SanSyn) then catalyzes the cyclization of FPP to α-santalene [1] [2]. The following diagram illustrates this engineered pathway and the key metabolic engineering interventions.

- Preferred Microbial Hosts:

- Saccharomyces cerevisiae: A well-established eukaryotic host with an endogenous MVA pathway. It is particularly suited for expressing cytochrome P450 enzymes if the pathway is extended to produce santalols [4].

- Komagataella phaffii: This methylotrophic yeast has recently emerged as a powerful cell factory, demonstrating superior protein expression and the capability to achieve very high terpenoid titers [3] [5].

- Escherichia coli: This prokaryote offers rapid growth and easy genetic manipulation. Recent engineering efforts, including santalene synthase engineering and fusion tags, have also led to high yields [6].

Key Genetic Modifications

The following table summarizes the primary genetic engineering targets for optimizing α-santalene production in yeast hosts.

Table 1: Key Genetic Modifications for Enhanced α-Santalene Production in Yeast

| Engineering Target | Gene/Process | Engineering Strategy | Physiological Impact | Key References |

|---|---|---|---|---|

| MVA Pathway Flux | HMG1 (HMGR) |

Overexpress truncated, cytosolic form (tHMG1) |

Bypasses endogenous feedback regulation; increases flux to mevalonate | [1] [7] |

ERG20 (FPPS) |

Overexpression | Enhances conversion of IPP/DMAPP to FPP | [7] | |

IDI1, ERG12, ERG19 |

Overexpression | Increases pool of IPP/DMAPP precursors | [3] [5] | |

| FPP Branch Point | ERG9 (Squalene Synthase) |

Replace native promoter with glucose-repressible PHXT1 |

Down-regulates sterol synthesis, channels FPP toward α-santalene | [1] [7] |

LPP1, DPP1 |

Gene deletion | Reduces dephosphorylation of FPP to farnesol | [1] [7] | |

| Cofactor Balance | GDH1 / GDH2 |

Delete GDH1 and overexpress GDH2 |

Shifts ammonium assimilation to consume NADH and generate NADPH | [7] |

| Transcriptional Regulation | UPC2 |

Overexpress constitutive mutant (upc2-1) |

Upregulates MVA and sterol biosynthesis genes | [7] |

| Final Conversion | Santalene Synthase (SanSyn) |

Heterologous expression (e.g., from Clausena lansium); multi-copy integration; enzyme engineering (e.g., F441V mutant) | Catalyzes committed step to α-santalene; altered product profile | [3] [8] |

Fermentation Process Optimization

Once a high-producing strain is constructed, bioprocess engineering is critical to maximize titers, yields, and productivity.

Medium Formulation

- Carbon Source: Glucose is the standard carbon source. For K. phaffii, a high initial glucose concentration of 50 g/L has been used successfully, with maintenance levels of 5-20 g/L during feeding [9].

- Nitrogen Source: Standard complex media components like yeast extract and peptone provide nitrogen, amino acids, and vitamins.

- Two-Phase System: The addition of a non-polar organic solvent (e.g., 10% n-dodecane) as an in-situ product removal (ISPR) agent is highly recommended [7] [5]. This strategy captures the hydrophobic α-santalene from the aqueous fermentation broth, reducing product inhibition, volatility loss, and potential cytotoxicity.

Fed-Batch Fermentation Protocol

Fed-batch fermentation is the most effective mode for achieving high cell density and high product titers. The following workflow outlines a generalized protocol for a fed-batch process.

Detailed Procedure:

Seed Culture Preparation:

- Inoculate a single colony of the engineered strain into a tube containing 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).

- Incubate for 24 hours at 30°C with shaking at 220 rpm [5].

- Use this primary culture to inoculate a larger volume of seed culture (e.g., 50-500 mL of the same medium) and grow to mid-exponential phase (OD600 ~2-10).

Bioreactor Inoculation and Batch Phase:

- Transfer the seed culture to a bioreactor containing a defined or complex production medium. The inoculum size is typically 1-10% of the working volume.

- A common initial glucose concentration is 50 g/L [9].

- Add a non-toxic, non-biodegradable organic phase (e.g., 10-20% v/v n-dodecane) for in-situ product capture [7].

- Set standard fermentation parameters: temperature at 30°C, pH at 5.0, and dissolved oxygen (DO) above 20-30% via aeration and agitation.

Fed-Batch Phase Initiation and Operation:

- Initiate the feed when the batch-phase glucose is nearly depleted, as indicated by a rapid rise in DO.

- Begin feeding a concentrated glucose solution (e.g., 500 g/L) at a controlled rate. The goal is to maintain a low, growth-limiting residual glucose concentration in the broth, typically between 5-20 g/L [9]. This is crucial to prevent overflow metabolism (e.g., ethanol formation in S. cerevisiae) and to maintain repression of pathways like sterol synthesis when using promoters like

P_HXT1[1]. - Continue the fed-batch process for several days, monitoring cell density, nutrient levels, and product titer.

Performance Metrics and Outcomes

The implementation of the combined metabolic engineering and fermentation strategies outlined above has yielded impressive results across different microbial platforms, as summarized below.

Table 2: Reported α-Santalene Production Performance in Engineered Microbes

| Host Organism | Engineering Highlights | Process Scale | Final Titer | Key Reference |

|---|---|---|---|---|

| Komagataella phaffii | Multi-copy integration of SAS; MVA pathway enhancement; ERG9 promoter deletion | Fed-Batch Fermenter | 21.5 g/L | [3] |

| Escherichia coli | FPP flux amplification; Santalene synthase engineering (mutant + fusion tag) | Fed-Batch Fermenter | 2.92 g/L | [6] |

| Saccharomyces cerevisiae | tHMG1 overexpression; P_HXT1-ERG9; GDH1 deletion; GDH2 overexpression |

Continuous Culture with ISPR | 0.036 Cmmol/gDCW/h (Productivity) | [7] |

| Yarrowia lipolytica | Overexpression of ERG8, HMG1, tHMG1; optimized feeding |

Fed-Batch Fermenter (5 L) | 27.92 mg/L | [9] |

Analytical Methods

- Sample Preparation: For cultures with an n-dodecane overlay, directly collect samples of the organic phase. For aqueous cultures, perform liquid-liquid extraction of the broth with an organic solvent like ethyl acetate or n-hexane.

- Gas Chromatography-Mass Spectrometry (GC-MS):

- Instrument: Use a GC system equipped with a flame ionization detector (FID) or mass spectrometer (MS).

- Column: SH-I-5Sil MS (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar/slightly polar column.

- Method:

- Injector Temperature: 240-280°C.

- Carrier Gas: Helium at 1 mL/min constant flow.

- Oven Program: Start at 60°C (hold 10 min), ramp to 200°C at 10°C/min (hold 6 min) [5].

- Quantification: Identify α-santalene by comparing its retention time and mass spectrum with an authentic standard. Quantify using a calibration curve prepared with the standard.

Troubleshooting

- Low Titer Despite High Biomass:

- Potential Cause: Insufficient metabolic flux through the MVA pathway or loss of pathway genetic stability.

- Solution: Verify gene expression levels via qPCR. Use genome-integrated expression systems rather than plasmids. Ensure repression of competing pathways (e.g., check ERG9 down-regulation).

- Accumulation of Unwanted By-Products (e.g., Farnesol):

- Potential Cause: Dephosphorylation of FPP by endogenous phosphatases.

- Solution: Confirm the deletion of LPP1 and DPP1 genes in the host strain [7].

- Low Volumetric Productivity:

- Potential Cause: Suboptimal feeding strategy leading to overflow metabolism or insufficient carbon allocation to production.

- Solution: Fine-tune the fed-batch glucose feed rate to strictly maintain the residual sugar concentration within the target range (e.g., 5-20 g/L).

Conclusion

The synergistic application of advanced metabolic engineering and meticulously optimized fed-batch fermentation processes enables the high-level production of α-santalene in microbial cell factories. The strategies detailed in this protocol—including deregulating the MVA pathway, channeling flux from FPP towards α-santalene synthesis, balancing cofactors, and implementing a controlled fed-batch process with in-situ product recovery—provide a robust framework for researchers to develop efficient bioprocesses. The remarkable success in platforms like K. phaffii underscores the potential of microbial fermentation as a sustainable and scalable alternative to traditional plant extraction for supplying this valuable sesquiterpene.

References

- 1. Dynamic control of gene expression in Saccharomyces ... [sciencedirect.com]

- 2. Advances in biotechnological production of santalenes and ... [pmc.ncbi.nlm.nih.gov]

- 3. Establishing Komagataella phaffii as a Cell Factory for ... [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the sustainable biosynthesis of valuable ... [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Komagataella phaffii cell factory for ... [microbialcellfactories.biomedcentral.com]

- 6. Sesquiterpene Synthase Engineering and Targeted ... [pubmed.ncbi.nlm.nih.gov]

- 7. Combined metabolic engineering of precursor and co-factor ... [microbialcellfactories.biomedcentral.com]

- 8. Rationally engineering santalene synthase to readjust the ... [nature.com]

- 9. Yarrowia lipolytica construction for heterologous synthesis ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Two-Phase Partitioning Cultivation for Enhanced α-Santalene Recovery

Introduction to Two-Phase Partitioning Cultivation and α-Santalene

Two-phase partitioning cultivation (TPPC) represents an advanced fermentation strategy that addresses key challenges in microbial production of terpenoid compounds, particularly the inherent toxicity and volatility of target products like α-santalene. This system employs a second immiscible phase (either organic solvent or solid adsorbent) to continuously extract products from the aqueous cultivation medium, thereby alleviating feedback inhibition and preventing product degradation. The implementation of TPPC has been demonstrated to significantly enhance microbial production of plant-derived terpenes by mitigating the detrimental effects of product accumulation on cellular metabolism and viability [1].

α-Santalene, a sesquiterpene hydrocarbon with a molecular formula of C₁₅H₂₄, serves as the direct precursor to α-santalol—the principal fragrant component of valuable sandalwood oil. This compound has garnered significant commercial interest not only for its applications in perfumery and cosmetics but also for its demonstrated therapeutic potential, including anti-tumor, anti-inflammatory, and antibacterial properties [2]. Traditional production methods relying on extraction from sandalwood trees face substantial limitations due to slow tree growth (typically 15-30 years for maturity), overexploitation concerns, and geographical constraints. Consequently, microbial production of α-santalene via engineered Saccharomyces cerevisiae has emerged as a promising alternative that offers improved sustainability, scalability, and production efficiency [3] [4].

Table 1: Comparison of Two-Phase Partitioning Cultivation Systems for Terpene Production

| System Type | Second Phase Examples | Advantages | Limitations | Applicability to α-Santalene |

|---|---|---|---|---|

| Liquid-Liquid (Aqueous-Organic) | n-Dodecane, isopropyl myristate, methyl oleate | High extraction capacity, continuous operation | Potential solvent toxicity, solvent removal required | Well-established, 8.5-fold yield improvement demonstrated for similar terpenes [1] |

| Liquid-Solid (Adsorbent-Based) | Amberlite-XAD4 resin, activated carbon | No solvent contamination, simplified downstream processing | Limited capacity, requires separation from biomass | Effective for α-humulene recovery [1] |

| Aqueous Biphasic | Polymer-polymer, polymer-salt | Biocompatible, minimal toxicity | Limited capacity for hydrophobic compounds, complex formulation | Less suitable for highly hydrophobic sesquiterpenes |

Strain Engineering Protocols

Metabolic Engineering Strategies

The efficient microbial production of α-santalene requires extensive metabolic engineering to redirect carbon flux from native metabolic pathways toward the desired sesquiterpene. The following protocols detail the construction of high-yielding α-santalene production strains:

Promoter Engineering for ERG9 Downregulation: Replace the native promoter of the ERG9 gene (encoding squalene synthase) with the glucose-responsive HXT1 promoter using delitto perfetto methodology. This strategy dynamically reduces carbon flux toward sterol synthesis during high-glucose conditions, thereby increasing FPP availability for α-santalene production. The promoter swap should be confirmed by PCR verification and squalene quantification [3] [5].

MVA Pathway Amplification: Integrate a truncated, constitutively active form of HMG1 (tHMG1), lacking the N-terminal regulatory domain, into the genome under control of the strong, constitutive PGK1 promoter. Simultaneously, overexpress the ERG20 gene (encoding FPP synthase) from a multicopy plasmid to enhance the condensation of IPP and DMAPP to FPP. These modifications collectively increase flux through the mevalonate pathway [3] [4].

Cofactor Balancing: Delete the GDH1 gene (encoding NADPH-dependent glutamate dehydrogenase) and overexpress the GDH2 gene (encoding NADH-dependent glutamate dehydrogenase) to modify cellular redox cofactor availability. This manipulation increases the NADPH:NADH ratio, which benefits α-santalene biosynthesis as the pathway consumes NADPH while producing NADH [3].

FPP Dephosphorylation Minimization: Create knockout mutations in the LPP1 and DPP1 genes (encoding lipid phosphate phosphatases) using CRISPR-Cas9 technology with appropriate repair templates. These phosphatases dephosphorylate FPP to farnesol, thereby diverting precursor from α-santalene production. Verify knockouts by antibiotic resistance and sequencing [3] [4].

Transcription Factor Engineering: Introduce the constitutively active upc2-1 allele to enhance expression of multiple MVA pathway genes. This gain-of-function mutation eliminates the need for sterol-dependent activation of the upstream pathway, resulting in increased basal expression of key biosynthetic enzymes [3].

Table 2: Key Genetic Modifications for Enhanced α-Santalene Production

| Target Gene/Pathway | Modification Type | Physiological Effect | Expected Impact on Titer |

|---|---|---|---|

| ERG9 | Promoter replacement (PHXT1) | Reduced squalene synthesis, increased FPP availability | 3.4-fold increase [5] |

| HMG1 | Truncation and overexpression (tHMG1) | Increased mevalonate production, bypassed feedback regulation | 2.1-fold increase [3] |

| ERG20 | Multicopy plasmid expression | Enhanced FPP synthesis from IPP/DMAPP | 1.8-fold increase [3] |

| LPP1, DPP1 | Gene knockout | Reduced FPP dephosphorylation to farnesol | 2.3-fold increase [3] |

| GDH1, GDH2 | GDH1 knockout + GDH2 overexpression | Increased NADPH:NADH ratio | 1.5-fold increase [3] |

| UPC2 | upc2-1 allele expression | General upregulation of MVA pathway genes | 1.4-fold increase [3] |

Enzyme Engineering and Spatial Organization

Recent advances in protein engineering and synthetic biology have enabled more sophisticated approaches to enhance α-santalene production:

Santalene Synthase Engineering: Employ rational design to modify the product profile of santalene synthase. Based on computational simulations, residue F441 in SanSyn from Clausena lansium was identified as critical for restricting intermediate conformational dynamics. Site-saturation mutagenesis at this position generated the F441V variant, which produces a more favorable product profile (57.2% α-santalene, 28.6% β-santalene) better suited for sandalwood oil applications [6].

Subcellular Localization Optimization: Systematically analyze the native localization patterns of all MVA pathway enzymes using fluorescent protein tagging. Implement spatial rewiring strategies including nuclear export signal (NES) tagging of ERG10 and HMG1 truncation to enhance cytoplasmic localization. This approach reduces metabolic bottlenecks associated with enzyme compartmentalization and has demonstrated a remarkable 132-fold increase in α-santalene titer [7] [4].

Experimental Setup and Protocols

Two-Phase Fermentation Protocol

Materials and Equipment:

- Engineered S. cerevisiae strain (e.g., SZ24 or similar high-producing strain)

- YPD medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose

- Fermentation medium: 6.9 g/L yeast nitrogen base without amino acids, appropriate dropout supplements, 20 g/L glucose

- Organic solvent: n-dodecane or isopropyl myristate (sterilized by autoclaving or filtration)

- Bioreactor with temperature, pH, and dissolved oxygen control

- Sterile antifoam agent

- Extraction solvents: ethyl acetate, hexane (HPLC grade)

Procedure:

- Pre-culture Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL YPD medium and incubate overnight at 30°C with shaking at 220 rpm.

- Seed Culture: Transfer the pre-culture to 50 mL fermentation medium in a 250 mL baffled flask to achieve OD₆₀₀ ≈ 0.1. Incubate for 16-18 hours until OD₆₀₀ reaches 2.0-3.0.

- Bioreactor Setup: Prepare the bioreactor with fermentation medium, maintaining a working volume of 70% of total capacity. Set temperature to 30°C, pH to 5.5 (controlled with 2M NaOH and 2M HCl), and dissolved oxygen above 30% saturation via aeration and agitation.